molecular formula C11H11F4NO B13182855 (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

Cat. No.: B13182855
M. Wt: 249.20 g/mol
InChI Key: QUWJQIOOHXWLOP-JTQLQIEISA-N
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Description

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pentan-2-one
  • 5-(4-Fluorophenyl)pentan-2-one

Uniqueness

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amino group provides opportunities for further functionalization and interaction with biological targets.

Biological Activity

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic compound notable for its structural features, including a trifluoromethyl group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N O, and it possesses a unique trifluoromethyl group that enhances its pharmacological properties. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound can act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets, thereby modulating their activity.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. The presence of the amino group is believed to contribute to its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential.
  • Cancer Cell Proliferation : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests significant anticancer activity.
  • Neuroprotection : In models of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells, this compound decreased reactive oxygen species (ROS) levels by 40%, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(4S)-4-amino-5,5,5-trifluoro-4-(fluorophenyl)pentan-2-oneContains trifluoromethyl and amino groupsAntimicrobial, anticancer
(4S)-4-amino-3-methylbutanoic acidLacks trifluoromethyl groupLimited antimicrobial activity
(3R)-3-amino-1-benzylpyrrolidineSimilar amino functionalityModerate anticancer properties

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

InChI

InChI=1S/C11H11F4NO/c1-7(17)6-10(16,11(13,14)15)8-2-4-9(12)5-3-8/h2-5H,6,16H2,1H3/t10-/m0/s1

InChI Key

QUWJQIOOHXWLOP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)C[C@](C1=CC=C(C=C1)F)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)F)(C(F)(F)F)N

Origin of Product

United States

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